molecular formula C12H11Cl2NO B13880968 1,5-Dichloro-4-isopropoxyisoquinoline

1,5-Dichloro-4-isopropoxyisoquinoline

Cat. No.: B13880968
M. Wt: 256.12 g/mol
InChI Key: SRMOEPJOLGJYQB-UHFFFAOYSA-N
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Description

1,5-Dichloro-4-isopropoxyisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring. This particular compound is characterized by the presence of two chlorine atoms at positions 1 and 5, and an isopropoxy group at position 4 on the isoquinoline ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-4-isopropoxyisoquinoline can be achieved through various methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-4-isopropoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can introduce different functional groups into the isoquinoline ring.

Scientific Research Applications

1,5-Dichloro-4-isopropoxyisoquinoline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,5-Dichloro-4-isopropoxyisoquinoline involves its interaction with molecular targets and pathways within biological systems. Isoquinoline derivatives are known to interact with various enzymes and receptors, leading to a range of biological effects . The specific pathways and targets may vary depending on the exact structure and functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of chlorine atoms and the isopropoxy group on the isoquinoline ring. These structural features may confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.

Properties

Molecular Formula

C12H11Cl2NO

Molecular Weight

256.12 g/mol

IUPAC Name

1,5-dichloro-4-propan-2-yloxyisoquinoline

InChI

InChI=1S/C12H11Cl2NO/c1-7(2)16-10-6-15-12(14)8-4-3-5-9(13)11(8)10/h3-7H,1-2H3

InChI Key

SRMOEPJOLGJYQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CN=C(C2=C1C(=CC=C2)Cl)Cl

Origin of Product

United States

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